N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the phenyl rings enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and methoxy groups play a crucial role in enhancing its binding affinity and selectivity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
- N-(2-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- N-(2-BROMOPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
The uniqueness of N-(2-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its fluorine substitution, which enhances its chemical stability and biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C19H18FN5O2S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18FN5O2S/c1-11-22-23-19-25(11)24-16(12-7-9-13(27-2)10-8-12)17(28-19)18(26)21-15-6-4-3-5-14(15)20/h3-10,16-17,24H,1-2H3,(H,21,26) |
InChI Key |
YDGSYQWCMPBLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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